The Structure of Cyclopentyne: A Highly Strained and Reactive Intermediate
The Structure of Cyclopentyne: A Highly Strained and Reactive Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopentyne (C₅H₆) is a fascinating and highly reactive cycloalkyne. Its structure is characterized by the incorporation of a carbon-carbon triple bond within a five-membered ring. This arrangement imposes immense geometric strain on the molecule, rendering it unstable under normal conditions and making it a transient intermediate in chemical reactions. Understanding the unique structural features of cyclopentyne is crucial for harnessing its synthetic potential in the development of novel chemical entities.
The inherent strain in cyclopentyne arises from the deviation of the bond angles around the sp-hybridized carbons of the alkyne from the ideal 180° to approximately 116°.[1] This significant distortion results in a bent triple bond and a high degree of ring strain, estimated to be around 74 kcal/mol.[1] The consequence of this high strain is a molecule with significant diradical character (approximately 10%), contributing to its exceptional reactivity, particularly in cycloaddition reactions.[1] Unlike its more stable, larger-ring cycloalkyne counterparts, cyclopentyne cannot be isolated and is typically generated in situ for immediate use in chemical transformations.
Molecular Geometry and Electronic Structure
The geometry of cyclopentyne has been investigated through computational chemistry. Density Functional Theory (DFT) calculations provide valuable insights into its bond lengths and angles. The optimized structure reveals a puckered Cₛ symmetry.[1] The key geometric parameters, as determined by DFT calculations at the PCM(THF)/M06-2X/6-311+G(2d,p) level of theory, are summarized in the table below.
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C1≡C2 | 1.225 | |
| C2-C3 | 1.465 | |
| C3-C4 | 1.550 | |
| C4-C5 | 1.550 | |
| C5-C1 | 1.465 | |
| **Bond Angles (°) ** | ||
| C5-C1≡C2 | 116.2 | |
| C1≡C2-C3 | 116.2 | |
| C2-C3-C4 | 108.5 | |
| C3-C4-C5 | 104.1 | |
| C4-C5-C1 | 108.5 |
Note: The bond lengths and angles are calculated from the optimized Cartesian coordinates provided in the supplementary information of Garg et al., J. Am. Chem. Soc. 2014, 136, 42, 14706–14709.
Experimental Protocols
Due to its high reactivity, cyclopentyne is generated as a transient intermediate that is immediately trapped by a reacting partner. A common and effective method for its in situ generation involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor.
Synthesis of Cyclopentyne Precursor: 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate
A general procedure for the synthesis of vinyl triflates from the corresponding silyl enol ethers can be adapted for the preparation of the cyclopentyne precursor.
Materials:
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1-(Trimethylsilyloxy)cyclopentene
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n-Butyllithium (n-BuLi) in hexanes
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N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' reagent)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether (Et₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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A solution of 1-(trimethylsilyloxy)cyclopentene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
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A solution of Comins' reagent in anhydrous THF is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
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The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
In Situ Generation and Trapping of Cyclopentyne
This protocol describes the generation of cyclopentyne from its silyl triflate precursor and its subsequent trapping with a diene, as reported by Garg and coworkers.
Materials:
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1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate
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Trapping agent (e.g., 1,3-diphenylisobenzofuran)
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Cesium fluoride (B91410) (CsF)
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Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
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To a solution of the trapping agent in anhydrous acetonitrile is added 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
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Cesium fluoride is added to the mixture in one portion.
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The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials and the formation of the trapped cycloadduct.
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The residue is purified by flash column chromatography on silica gel to isolate the desired cycloaddition product.
Visualizations
Molecular Structure of Cyclopentyne
Caption: Optimized geometry of cyclopentyne with key bond lengths and angles.
Experimental Workflow for Cyclopentyne Generation and Trapping
Caption: Workflow for the synthesis of the cyclopentyne precursor and its subsequent in situ generation and trapping.
